molecular formula C32H26Si2 B12579546 (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] CAS No. 646067-42-7

(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]

Cat. No.: B12579546
CAS No.: 646067-42-7
M. Wt: 466.7 g/mol
InChI Key: GJSLUWBHCGUSJV-UHFFFAOYSA-N
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Description

(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] is a chemical compound known for its unique structure and properties It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] typically involves the reaction of diphenylacetylene with a silicon-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where diphenylacetylene is reacted with a silicon-based reagent such as chlorodiphenylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically using anhydrous solvents like tetrahydrofuran (THF) or toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane] involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a variety of chemical reactions. Its unique structure enables it to act as a catalyst or a reactant in different chemical processes, influencing the reactivity and stability of the resulting products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane) stands out due to its unique combination of ethyne and silane groups, which imparts distinct chemical properties.

Properties

CAS No.

646067-42-7

Molecular Formula

C32H26Si2

Molecular Weight

466.7 g/mol

IUPAC Name

2-[diphenyl(prop-1-ynyl)silyl]ethynyl-diphenyl-prop-1-ynylsilane

InChI

InChI=1S/C32H26Si2/c1-3-25-33(29-17-9-5-10-18-29,30-19-11-6-12-20-30)27-28-34(26-4-2,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24H,1-2H3

InChI Key

GJSLUWBHCGUSJV-UHFFFAOYSA-N

Canonical SMILES

CC#C[Si](C#C[Si](C#CC)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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